molecular formula C11H12O B12859796 2,6,7-Trimethylbenzofuran

2,6,7-Trimethylbenzofuran

Cat. No.: B12859796
M. Wt: 160.21 g/mol
InChI Key: FAPJXVLQJKZYPR-UHFFFAOYSA-N
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Description

2,6,7-Trimethylbenzofuran is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. Benzofuran and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,6,7-trimethylphenol as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trimethylbenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

2,6,7-Trimethylbenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,7-Trimethylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: 2,6,7-Trimethylbenzofuran is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with biological targets compared to other benzofuran derivatives .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2,6,7-trimethyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-7-4-5-10-6-8(2)12-11(10)9(7)3/h4-6H,1-3H3

InChI Key

FAPJXVLQJKZYPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(O2)C)C

Origin of Product

United States

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